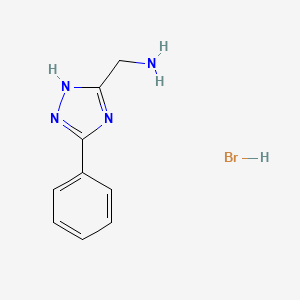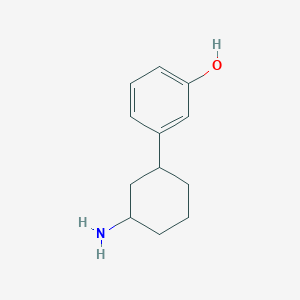
3-(3-Aminocyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminocyclohexyl)phenol: is an organic compound that features a phenol group attached to a cyclohexyl ring, which in turn is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(3-Aminocyclohexyl)phenol involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclohexylamine derivative.
Transition-Metal Catalyzed Reactions: Another approach involves the use of transition-metal catalysts to facilitate the coupling of a phenol derivative with a cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve scalable and green synthesis protocols. For example, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant has been reported as an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Aminocyclohexyl)phenol can undergo oxidation to form quinones.
Electrophilic Aromatic Substitution: The phenol group in this compound is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may be useful in mitigating oxidative stress in cells .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets such as enzymes or receptors .
Industry: 3-(3-Aminocyclohexyl)phenol is used in the production of polymers and resins, where its phenolic group can participate in cross-linking reactions to enhance material properties .
Mechanism of Action
The mechanism of action of 3-(3-Aminocyclohexyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexylamine: A compound with an amino group attached to a cyclohexyl ring.
Hydroquinone: A compound with two hydroxyl groups attached to a benzene ring.
Uniqueness: 3-(3-Aminocyclohexyl)phenol is unique due to the presence of both a phenol group and a cyclohexylamine moiety in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h2,4,6,8-9,11,14H,1,3,5,7,13H2 |
InChI Key |
VOGOVOFWBJWNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


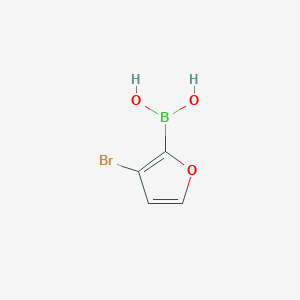
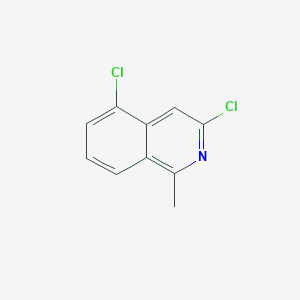
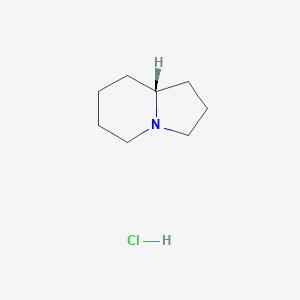
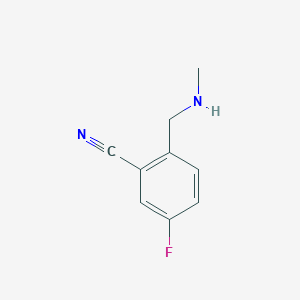
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)
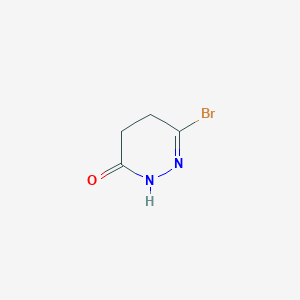

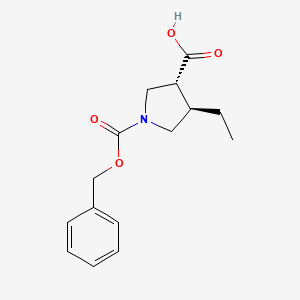
![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)


![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)

